2-Propoxyquinoline

Overview

Description

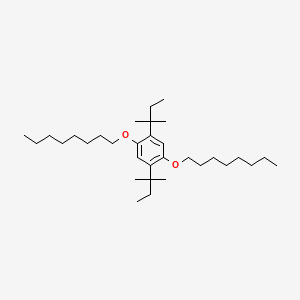

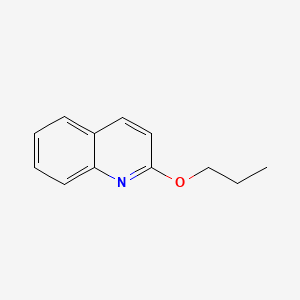

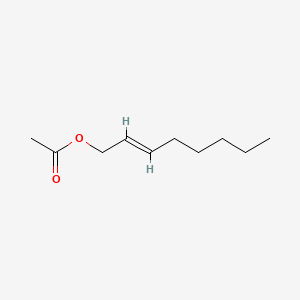

2-Propoxyquinoline is a chemical compound with the CAS Number: 945-83-5. It has a molecular weight of 187.24 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-Chloroquinoline and Sodium propanolate . There are also numerous derivatives of bioactive quinolines that have been synthesized via various synthetic approaches .

Molecular Structure Analysis

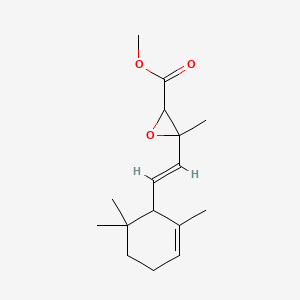

The molecular formula of this compound is C12H13NO . The InChI Code for this compound is 1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11 (10)13-12/h3-8H,2,9H2,1H3 .

Chemical Reactions Analysis

Quinoline, the core structure of this compound, allows these compounds to be employed in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .

Scientific Research Applications

Anti-Leishmanial Activities

2-n-propylquinoline (2-PQ), closely related to 2-Propoxyquinoline, has shown potential in the treatment of visceral leishmaniasis. Water-soluble polymeric prodrugs of 2-PQ were synthesized for intravenous administration to treat severe visceral leishmaniasis with recurrent vomiting. These compounds demonstrated anti-leishmanial activity both in vitro and in vivo in a Leishmania donovani/Balb/c mice model (Ravichandran et al., 2018). Furthermore, a formulation of 2-n-propylquinoline as camphorsulfonic salt was developed for oral administration, which showed significant reduction in parasite burden in a mouse model, comparable to the reference drug miltefosine (Campos Vieira et al., 2011).

Alzheimer's Disease Research

2-substituted 8-hydroxyquinolines, similar to this compound, have been proposed for Alzheimer's disease treatment. These compounds, like PBT2 (Prana Biotechnology Ltd.), have shown efficiency in disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing the Alzheimer's disease phenotype in transgenic animal models (Kenche et al., 2013).

Antimicrobial and Antioxidant Properties

2-substituted 8-propargyloxyquinoline derivatives, which can be considered analogs of this compound, have been synthesized and shown in vitro antioxidant activities, as well as antimicrobial activity against various bacteria (Gümüş et al., 2018).

Cancer Therapy

Chloroquine and its analogs, which include quinoline derivatives, have been explored for their potential as enhancing agents in cancer therapies. They have shown the ability to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner (Solomon & Lee, 2009). Novel acetylenic thioquinolines, similar in structure to this compound, have shown antiproliferative activity against various human and murine cancer lines (Boryczka et al., 2010).

Molecular Docking in Drug Discovery

Studies involving molecular docking, such as those conducted for potential drugs against SARS-CoV-2, often involve quinoline derivatives. These compounds have shown potential in binding to key proteins of the virus, suggesting their importance in antiviral research (Yu et al., 2020).

Future Directions

Mechanism of Action

Target of Action

2-Propoxyquinoline is a derivative of quinoline . Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

It is known that quinolines and their derivatives attain high and selective activity through different mechanisms of action . They inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .

Biochemical Pathways

Quinolines are known to interfere with the dna supercoiling process, which is essential for various cellular functions such as replication, transcription, and recombination .

Pharmacokinetics

Quinolones, a class of compounds related to this compound, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that this compound may also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is likely to be the inhibition of bacterial growth due to its interference with DNA supercoiling . This can lead to the death of the bacteria, making this compound a potential antimicrobial agent .

properties

IUPAC Name |

2-propoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWTYSZJLCDUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343372 | |

| Record name | 2-Propoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945-83-5 | |

| Record name | 2-Propoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)

![Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B1605365.png)

![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)

![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)